![molecular formula C17H21NO B1385360 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline CAS No. 1040686-64-3](/img/structure/B1385360.png)
3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline typically involves the reaction of 3,5-dimethylaniline with 2-(2-methylphenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives
Reduction: Amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
Applications De Recherche Scientifique
3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The specific mechanism of action for 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline depends on its application. In biochemical research, it may interact with proteins or enzymes, altering their activity or function. The compound’s molecular structure allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylaniline: A simpler analog without the 2-(2-methylphenoxy)ethyl group.
2-(2-Methylphenoxy)ethylamine: Lacks the 3,5-dimethyl substitution on the aniline ring.
N-Phenyl-2-(2-methylphenoxy)ethylamine: Similar structure but without the dimethyl groups on the aniline ring.
Uniqueness
3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline is unique due to the presence of both the 3,5-dimethyl substitution on the aniline ring and the 2-(2-methylphenoxy)ethyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific research applications .
Propriétés
IUPAC Name |
3,5-dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13-10-14(2)12-16(11-13)18-8-9-19-17-7-5-4-6-15(17)3/h4-7,10-12,18H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZDUEQYRUJWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


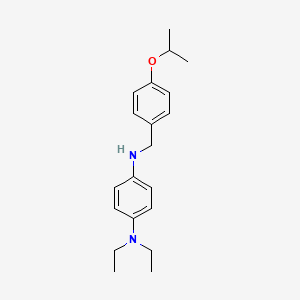
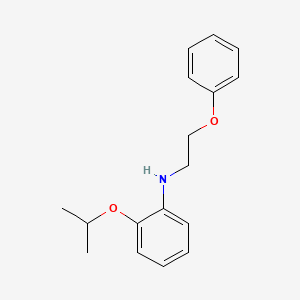
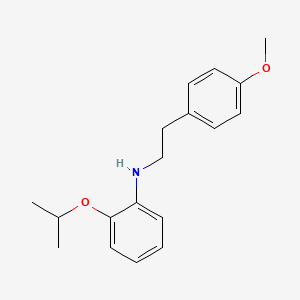
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)
![4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385283.png)
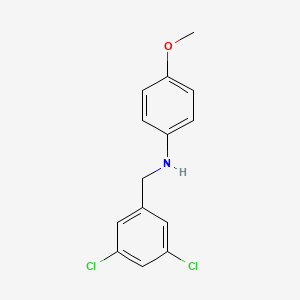
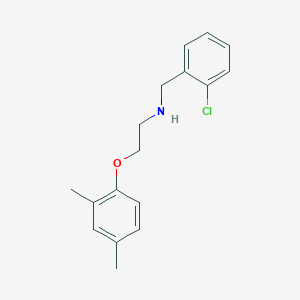

![[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine](/img/structure/B1385291.png)
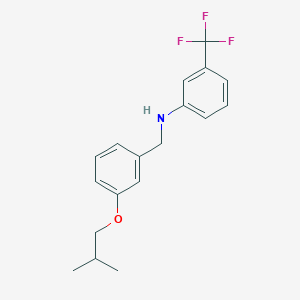
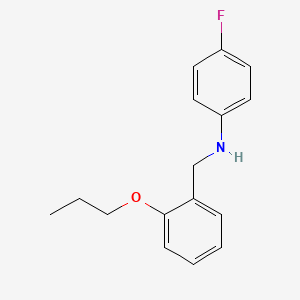
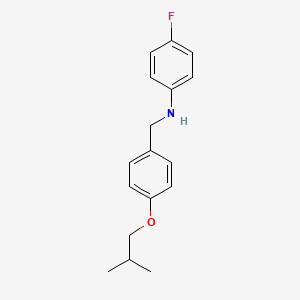
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline](/img/structure/B1385296.png)
![N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline](/img/structure/B1385297.png)
